Specioside

Description

Overview of Specioside as an Iridoid Glycoside in Academic Research

This compound is recognized in academic research as an iridoid glycoside, characterized by a cyclopentane (B165970) pyran monoterpene skeleton linked to a sugar moiety, typically glucose. ontosight.ainih.gov This structural feature is common to iridoid glycosides and contributes to their polarity and solubility. ontosight.ai Research in this area focuses on isolating, characterizing, and evaluating the biological properties of this compound. ontosight.airesearchgate.netnih.gov Studies have explored its occurrence in different plant families, including Bignoniaceae, Verbenaceae, and Scrophulariaceae. ufrgs.brnih.gov

Historical Context of this compound Research and Discovery

This compound was first isolated from the bark of Catalpa speciosa Warder (Bignoniaceae). ufrgs.brmedchemexpress.com This initial discovery in 1980 by El-Naggar and Doskotch marked the beginning of focused research on this specific iridoid glycoside. ufrgs.brmedchemexpress.com Since then, this compound has been identified in other plant species, expanding the scope of its study and potential sources. biosynth.comufrgs.br The historical research has primarily involved the isolation and structural elucidation of the compound using spectroscopic techniques. nih.govresearchgate.net

Significance of this compound in Natural Product Chemistry and Pharmaceutical Research

This compound holds significance in natural product chemistry as an example of a bioactive iridoid glycoside. ontosight.aibiosynth.comresearchgate.net Natural products, including iridoids, are a valuable source of potential drug candidates due to their diverse chemical structures and biological activities. nih.govopenaccessjournals.com In pharmaceutical research, this compound has attracted attention for its reported biological properties, such as anti-inflammatory, antioxidant, and antimicrobial activities. ontosight.aibiosynth.comresearchgate.net These findings suggest its potential for development into therapeutic agents. ontosight.aibiosynth.com The study of this compound contributes to the broader understanding of the pharmacological potential of plant-derived compounds. biosynth.comopenaccessjournals.comf1000research.com

Scope and Objectives of Current this compound Research

Current research on this compound encompasses several key areas. A primary objective is the isolation and purification of this compound from various plant sources, often employing chromatographic techniques. researchgate.netfrontiersin.orgmdpi.com Structural characterization using advanced spectroscopic methods remains crucial. nih.govresearchgate.net Furthermore, research is actively investigating the biological activities of this compound, including its anti-inflammatory, antioxidant, and antimicrobial effects, often through in vitro and in vivo studies. ontosight.airesearchgate.netufrgs.brchemfaces.com The mechanisms of action underlying these activities are also being explored. biosynth.comf1000research.com The scope of research extends to exploring potential applications, such as its use in addressing oxidative stress and its effects on longevity in model organisms. chemfaces.comresearchgate.net Additionally, studies are being conducted on the biotransformation of this compound to potentially yield new derivatives with altered or enhanced activities. researchgate.netdntb.gov.ua Defining the scope of such research involves specifying the plant sources, the biological activities being investigated, the methodologies employed, and the specific research questions being addressed. atlasti.comscribbr.co.ukeditage.cominsight7.iosourcely.net

Detailed Research Findings

Research has demonstrated several biological activities associated with this compound. Studies have shown its anti-inflammatory potential, including the inhibition of leukocyte recruitment in animal models. researchgate.netufrgs.br this compound has also exhibited antioxidant properties, such as scavenging free radicals and increasing the levels of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). ontosight.aichemfaces.comresearchgate.net Furthermore, some reports indicate antimicrobial activity against various bacterial and fungal strains. ontosight.aibiosynth.com Research in Caenorhabditis elegans has suggested that this compound can ameliorate oxidative stress and promote longevity. chemfaces.comresearchgate.net

Data on the biological activities of this compound from selected studies are presented in the table below:

| Activity | Model/Method | Key Finding | Source |

| Anti-inflammatory | Carrageenan-induced leukocyte recruitment (mice) | Inhibited leukocyte infiltration by 80% at 50 mg/kg. | ufrgs.br |

| Antioxidant | ORAC assay | Potent scavenger against peroxy radicals. | chemfaces.com |

| Antioxidant | Caenorhabditis elegans | Elevated SOD and CAT levels, reduced oxidative stress. | chemfaces.comresearchgate.net |

| Longevity | Caenorhabditis elegans | Significantly extended mean lifespan by 15.47% at 25 µM. | researchgate.netcimap.res.in |

| Antimicrobial | Various bacterial and fungal strains | Exhibited activity (specific strains and efficacy vary across studies). | ontosight.aibiosynth.com |

Note: This table summarizes findings from selected studies and is not exhaustive.

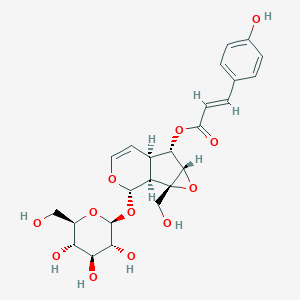

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O12/c25-9-14-17(29)18(30)19(31)23(33-14)35-22-16-13(7-8-32-22)20(21-24(16,10-26)36-21)34-15(28)6-3-11-1-4-12(27)5-2-11/h1-8,13-14,16-23,25-27,29-31H,9-10H2/b6-3+/t13-,14-,16-,17-,18+,19-,20+,21+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKNVKBJSSSJNCI-UIBFFPKISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(C2C1C(C3C2(O3)CO)OC(=O)C=CC4=CC=C(C=C4)O)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CO[C@H]([C@H]2[C@@H]1[C@@H]([C@H]3[C@@]2(O3)CO)OC(=O)/C=C/C4=CC=C(C=C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801318410 | |

| Record name | Specioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72514-90-0 | |

| Record name | Specioside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72514-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Specioside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072514900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Specioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Botanical Distribution of Specioside

Plant Families and Genera Containing Specioside

This compound is found in several plant families, with a notable presence in Bignoniaceae, Verbenaceae, and Pedaliaceae. ufrgs.brresearchgate.net

Bignoniaceae Family Sources

The Bignoniaceae family is a significant source of this compound. Species within this family reported to contain this compound include Tabebuia aurea, Tabebuia rosea, Catalpa speciosa, Stereospermum suaveolens, and Spathodea campanulata. ufrgs.brmedchemexpress.comathmsi.orgresearchgate.netresearchgate.net

Tabebuia aurea: this compound has been isolated from the stem bark of T. aurea. ufrgs.brufrgs.br Studies on T. aurea stem bark extracts have shown a high amount of this compound. researchgate.net

Tabebuia rosea: This species is also known to contain this compound in its inner bark. ufrgs.brresearchgate.net

Catalpa speciosa: this compound was initially isolated from the bark of C. speciosa. ufrgs.brmedchemexpress.comchemsrc.commedchemexpress.comacs.org The leaves of Catalpa speciosa also contain iridoids, including catalposide (B190771) and this compound. mdpi.com

Stereospermum suaveolens: this compound has been reported in Stereospermum cylindricum, a species within the same genus. genome.jp

Spathodea campanulata: this compound has been found in various parts of S. campanulata. athmsi.orgresearchgate.netnih.govtaylorfrancis.comecronicon.net

Verbenaceae Family Sources

The Verbenaceae family also includes plants containing this compound, such as Lantana camara. biosynth.comresearchgate.netresearchgate.net this compound has been isolated from the leaves and flowers of Lantana camara. biosynth.com

Pedaliaceae Family Sources

This compound is present in the Pedaliaceae family, notably in species of the genus Kigelia. ufrgs.br Kigelia africana and Kigelia pinnata are reported sources of this compound. ufrgs.br

Other Botanical Sources of this compound

Beyond the major families, this compound has been identified in other plant species, including Veronica peregrina, Ailanthus integrifolia, Buddleja alternifolia, Verbascum phlomoides, and Neopicrorhiza scrophulariiflora. ufrgs.brnih.govresearchgate.netnih.govresearchgate.netfitoterapia.netnih.govjetir.orgglobalresearchonline.netresearchgate.netresearchgate.netmedmelon.grresearchgate.netbiocrick.comnaver.com

Veronica peregrina: This plant is listed as a source of this compound. ufrgs.br

Ailanthus integrifolia: this compound has been isolated from the bark of A. integrifolia. ufrgs.brnih.govresearchgate.netnaver.comscribd.com

Buddleja alternifolia: this compound is found in the aerial parts of B. alternifolia. ufrgs.brresearchgate.netjetir.org

Verbascum phlomoides: this compound is present in the flowers of V. phlomoides. ufrgs.brresearchgate.netnih.govfitoterapia.netglobalresearchonline.netmedmelon.gr

Neopicrorhiza scrophulariiflora: this compound has been identified in this medicinal plant, which belongs to the Plantaginaceae family according to some sources. nih.govresearchgate.netresearchgate.netbiocrick.comfrontiersin.org

Here is a summary of some plant sources of this compound:

| Family | Genus & Species | Reference |

| Bignoniaceae | Tabebuia aurea | ufrgs.brufrgs.br |

| Bignoniaceae | Tabebuia rosea | ufrgs.brresearchgate.net |

| Bignoniaceae | Catalpa speciosa | ufrgs.brmedchemexpress.comchemsrc.commedchemexpress.comacs.org |

| Bignoniaceae | Stereospermum cylindricum | genome.jp |

| Bignoniaceae | Spathodea campanulata | athmsi.orgresearchgate.netnih.govtaylorfrancis.comecronicon.net |

| Verbenaceae | Lantana camara | biosynth.comresearchgate.netresearchgate.net |

| Pedaliaceae | Kigelia africana | ufrgs.br |

| Pedaliaceae | Kigelia pinnata | ufrgs.br |

| Plantaginaceae | Veronica peregrina | ufrgs.br |

| Simaroubaceae | Ailanthus integrifolia | ufrgs.brnih.govresearchgate.netnaver.comscribd.com |

| Scrophulariaceae | Buddleja alternifolia | ufrgs.brresearchgate.netjetir.org |

| Scrophulariaceae | Verbascum phlomoides | ufrgs.brresearchgate.netnih.govfitoterapia.netglobalresearchonline.netmedmelon.gr |

| Plantaginaceae | Neopicrorhiza scrophulariiflora | nih.govresearchgate.netresearchgate.netbiocrick.comfrontiersin.org |

Note: Some sources classify Buddlejaceae and Scrophulariaceae differently; however, the presence of this compound in these genera is reported.

Tissue-Specific Distribution of this compound within Plants

Research indicates that the concentration and presence of this compound can vary depending on the plant tissue. For example, in Spathodea campanulata, this compound has been isolated from the flowers, leaf, and stem bark. athmsi.orgnih.govecronicon.net In Tabebuia aurea, it has been isolated from the stem bark. ufrgs.brufrgs.br this compound was first isolated from the bark of Catalpa speciosa. ufrgs.brmedchemexpress.com Studies on Neopicrorhiza scrophulariiflora have analyzed metabolites in different tissues, including roots, stems, and leaves, and this compound was identified among the iridoid glycosides present. nih.govresearchgate.netfrontiersin.org The leaves and flowers of Lantana camara have also been reported to contain this compound. biosynth.com

Isolation and Purification Methodologies for Specioside

Extraction Techniques

Extraction is the inaugural and one of the most crucial steps in the isolation of specioside. The choice of solvent and the optimization of extraction conditions directly influence the efficiency and yield of the target compound from the plant matrix.

Solvent-Based Extraction Approaches (e.g., Methanol (B129727), Ethanol (B145695), n-Butanol, Chloroform)

Solvent-based extraction is the most common method for obtaining crude extracts containing this compound. The selection of a solvent is based on the polarity of the target molecule. As an iridoid glycoside, this compound possesses moderate polarity, making polar solvents particularly effective for its extraction.

Ethanol and methanol are frequently cited in the literature for the extraction of this compound. Studies on Kigelia pinnata have successfully used an ethanolic extract of the stem bark to isolate this compound nih.gov. Similarly, research on the fruits of Kigelia africana also utilized an initial ethanol extract, which, after preliminary phytochemical screening, was selected for further fractionation researchgate.netsciencescholar.usneliti.comsciencescholar.us. One study successfully extracted this compound from the powdered stem barks of Tabebuia aurea using a mixture of ethanol and water (7:3, v/v) through percolation. Methanol is also used, not only as a primary extraction solvent but also in subsequent steps to dissolve crude extracts before chromatographic separation.

While less common for this specific compound, other solvents like chloroform (B151607) and n-butanol are used in fractionation schemes to partition the crude extract. This liquid-liquid partitioning separates compounds based on their differential solubility in immiscible solvents, which can help in removing unwanted compounds like fats and chlorophylls (B1240455) before further purification.

The general process of solvent extraction involves macerating or percolating the dried and powdered plant material with the chosen solvent. The resulting solution, rich in phytochemicals including this compound, is then filtered and concentrated under reduced pressure to yield a crude extract.

Table 1: Solvents Used in the Extraction of this compound from Various Plant Sources

| Plant Source | Plant Part | Solvent(s) | Reference |

| Kigelia pinnata | Stem Bark | Ethanol | nih.gov |

| Kigelia africana | Fruit | Ethanol, n-Hexane, Chloroform, Ethyl Acetate | researchgate.netsciencescholar.usneliti.comsciencescholar.us |

| Tabebuia aurea | Stem Bark | Ethanol:Water (7:3, v/v) |

Optimization of Extraction Parameters for this compound Yield

Maximizing the yield of this compound requires the careful optimization of several extraction parameters. The efficiency of the extraction process is significantly influenced by factors such as solvent composition, temperature, extraction time, and the solid-to-liquid ratio. While studies focusing specifically on the optimization of this compound extraction are not abundant, the general principles for extracting bioactive glycosides from plant materials are well-established.

Solvent Concentration: The polarity of the solvent mixture is critical. For glycosides like this compound, a mixture of alcohol (like ethanol) and water is often more efficient than a pure solvent. The water swells the plant material, allowing the organic solvent to penetrate the cell walls more effectively and dissolve the target compounds. The optimal ethanol concentration for extracting phenolic compounds, for example, has been found to be around 60-80% labcompare.com.

Temperature: Increasing the extraction temperature generally enhances the solubility and diffusion rates of the target compound, which can improve the extraction yield. However, excessively high temperatures can lead to the degradation of thermolabile compounds. A compromise temperature must be determined to ensure maximum recovery without compromising the stability of this compound labcompare.com.

Extraction Time: The duration of the extraction process also plays a vital role. A longer extraction time can lead to a higher yield, but only up to a certain point, after which the yield may plateau or even decrease due to potential degradation.

Solid-to-Liquid Ratio: This ratio affects the concentration gradient between the solid plant material and the solvent, which is the driving force for extraction. A higher solvent volume can lead to a more complete extraction, but also results in a more dilute extract that requires more energy to concentrate.

Techniques such as Response Surface Methodology (RSM) are often employed to systematically optimize these parameters and study their interactions, allowing researchers to identify the ideal conditions for achieving the maximum extraction yield of the desired bioactive compounds labcompare.commdpi.com.

Chromatographic Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, a series of chromatographic techniques are required to separate this compound from other phytochemicals.

Column Chromatography Techniques (e.g., Silica (B1680970) Gel, Sephadex LH-20, Lobar Rp-18)

Column chromatography is a fundamental purification method used for the large-scale fractionation of crude extracts. The choice of stationary phase is crucial for achieving effective separation.

Silica Gel Column Chromatography: This is one of the most widely used techniques in natural product purification nih.govteledynelabs.comwisdomlib.org. Separation is based on the principle of adsorption, where compounds in the mixture are separated based on their differing polarities. In the isolation of this compound from Kigelia africana, the ethanol extract was subjected to silica gel column chromatography, which resulted in several fractions researchgate.netsciencescholar.usneliti.comsciencescholar.us. The fractions are eluted using a solvent system of increasing polarity, and fractions containing the target compound are identified by Thin-Layer Chromatography (TLC), pooled, and concentrated for further purification.

Sephadex LH-20: This stationary phase is a hydroxypropylated dextran (B179266) gel that is used for size-exclusion chromatography in organic solvents cytivalifesciences.com. It separates molecules based on their size, but also involves partition and adsorption effects. Sephadex LH-20 is particularly effective for purifying polyphenolic compounds, flavonoids, and glycosides from plant extracts nih.govresearchgate.net. It is often used as a final or intermediate purification step to remove pigments and smaller or larger molecular weight impurities mdpi.com. Pure methanol or mixtures of methanol with solvents like water or chloroform are common eluents nih.govresearchgate.net.

Reversed-Phase Chromatography (e.g., Lobar Rp-18): In reversed-phase chromatography, the stationary phase (like C18-bonded silica) is nonpolar, and the mobile phase is polar. This technique is highly suitable for purifying water-soluble and moderately polar compounds like iridoid glycosides. Compounds are eluted with a decreasingly polar mobile phase, typically a gradient of water and methanol or acetonitrile (B52724).

Table 2: Common Stationary Phases in Column Chromatography for Natural Product Purification

| Stationary Phase | Principle of Separation | Typical Application |

| Silica Gel | Adsorption (Normal Phase) | Fractionation of crude extracts based on polarity. |

| Sephadex LH-20 | Size Exclusion / Partition | Purification of glycosides, flavonoids, and other phenolics. |

| Lobar Rp-18 (C18) | Partition (Reversed Phase) | Purification of moderately polar to nonpolar compounds. |

High-Performance Liquid Chromatography (HPLC) Applications (e.g., Semi-preparative HPLC-DAD, Reversed-Phase HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification and analysis of natural products due to its high resolution, speed, and sensitivity labcompare.com.

Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC used for the purification of compounds like this compound. The use of a nonpolar stationary phase (typically C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol gradients) allows for excellent separation of iridoid glycosides. The purity of isolated this compound is often confirmed using analytical RP-HPLC coupled with a Diode Array Detector (DAD), which provides spectral information, or a Mass Spectrometer (MS) for structural confirmation.

Semi-preparative HPLC: When a higher quantity of the pure compound is needed for biological assays or structural elucidation, the separation method is scaled up from an analytical to a semi-preparative scale thermofisher.com. This involves using a column with a larger internal diameter and particle size to accommodate a higher sample load nih.govresearchgate.net. The goal is to isolate the target compound with high purity and yield. The conditions (e.g., gradient, flow rate) are often optimized at the analytical scale first before being transferred to the semi-preparative system thermofisher.com. This technique is crucial for obtaining the final, highly purified this compound from enriched fractions obtained via column chromatography.

Preparative Thin-Layer Chromatography (TLC) in this compound Purification

Preparative Thin-Layer Chromatography (TLC) is a simple, cost-effective, and efficient technique for the purification of small quantities of compounds (typically <100 mg). It operates on the same principles as analytical TLC but utilizes thicker silica gel plates (up to 2000 µm) to handle larger sample loads sciencescholar.usacs.org.

In this method, the enriched fraction containing this compound is applied as a continuous band near the bottom of the preparative TLC plate. The plate is then developed in a suitable solvent system. After development, the separated bands are visualized, typically under UV light. The band corresponding to this compound is marked, and the silica gel from that region is carefully scraped off the plate. The pure compound is then recovered by eluting it from the scraped silica with a highly polar solvent, followed by filtration and evaporation of the solvent acs.org. Preparative TLC is particularly useful for separating compounds with very similar retention factors that may be difficult to resolve using column chromatography.

Advanced Separation Techniques for this compound Isolation

Modern chromatographic methods offer significant advantages over conventional techniques, including enhanced resolution, higher throughput, and reduced solvent consumption. These methods are pivotal in obtaining this compound of sufficient purity for structural elucidation, pharmacological studies, and as a reference standard.

High-Performance Liquid Chromatography (HPLC) , particularly in its preparative scale, is a powerful technique for the purification of natural products like this compound. nih.gov This method utilizes high pressure to pump a solvent through a column packed with a stationary phase, allowing for the separation of components based on their differential affinities for the stationary and mobile phases. The optimization of parameters such as the stationary phase, mobile phase composition, flow rate, and detection wavelength is crucial for achieving a successful separation.

Counter-Current Chromatography (CCC) and its high-speed variant, High-Speed Counter-Current Chromatography (HSCCC) , represent a form of liquid-liquid partition chromatography that obviates the need for a solid support matrix. nih.govglobalresearchonline.net This technique relies on the partitioning of a solute between two immiscible liquid phases, one of which is held stationary by centrifugal force while the other is pumped through. The absence of a solid support minimizes the risk of irreversible adsorption of the sample, leading to high recovery rates. nih.gov The selection of an appropriate two-phase solvent system is the most critical step in developing a successful CCC/HSCCC separation method. globalresearchonline.net

Research into the isolation of iridoid glycosides, the chemical class to which this compound belongs, has demonstrated the efficacy of these advanced techniques. For instance, HSCCC has been successfully employed for the preparative isolation and purification of various iridoid glycosides from different plant sources, achieving high purities and yields in a single step. nih.govnih.govnih.gov

While specific detailed studies on the preparative isolation of this compound using these advanced techniques are not extensively documented in publicly available literature, the successful application of these methods to structurally similar iridoid glycosides provides a strong foundation for developing optimized protocols for this compound purification. The general parameters from these studies can be adapted and fine-tuned for the specific physicochemical properties of this compound.

Below are illustrative data tables based on typical findings for the isolation of iridoid glycosides using advanced separation techniques. These tables demonstrate the type of data generated from such research and serve as a guide for the potential parameters applicable to this compound isolation.

Research Findings on Iridoid Glycoside Separation

The following tables summarize the conditions and outcomes of advanced chromatographic methods applied to the separation of iridoid glycosides from plant extracts.

Table 1: Illustrative Parameters for Preparative HPLC Isolation of Iridoid Glycosides

| Parameter | Value/Description |

| Column | C18 reverse-phase |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 10-20 mL/min |

| Detection | UV at 235 nm |

| Sample Load | 50-100 mg of pre-purified extract |

| Purity Achieved | >95% |

| Yield | Variable, dependent on initial concentration |

Table 2: Illustrative Parameters for HSCCC Isolation of Iridoid Glycosides

| Parameter | Value/Description |

| Solvent System | Ethyl acetate-n-butanol-water (e.g., 4:1:5, v/v/v) |

| Apparatus | Preparative HSCCC Instrument |

| Revolution Speed | 800-900 rpm |

| Mobile Phase | Lower phase |

| Flow Rate | 2.0-3.0 mL/min |

| Detection | UV at 235 nm |

| Sample Size | 100-200 mg of crude extract |

| Purity Achieved | 90-99% |

| Yield | Typically high, >90% recovery |

These advanced separation techniques, particularly preparative HPLC and HSCCC, are instrumental in advancing the research on this compound by providing a means to obtain the high-purity compound necessary for comprehensive scientific investigation.

Structural Elucidation and Advanced Spectroscopic Characterization of Specioside

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone technique in the structural elucidation of organic molecules like Specioside. jchps.com Both proton (¹H) and carbon-13 (¹³C) NMR provide crucial information about the different types of atoms present and their local chemical environments. researchgate.netnih.govnih.gov

¹H NMR spectroscopy reveals the number of distinct proton environments, their relative abundance, and their connectivity to neighboring protons through spin-spin coupling. jchps.com For this compound, ¹H NMR spectra show characteristic signals for olefinic protons, protons attached to carbons bearing oxygen (such as those in the glycoside moiety and the iridoid core), and aliphatic protons. nih.gov For instance, olefinic protons in the iridoid nucleus of this compound have been observed around δH 6.37 (H-3) and δH 4.98 (H-4). nih.gov The presence of anomeric protons, typically appearing as a doublet with a characteristic coupling constant, is indicative of the sugar moiety (glucose in the case of this compound) attached to the iridoid structure. nih.gov Anomeric protons for the glucose part of this compound have been reported around δH 4.79 (1H, d, J = 7.9 Hz, H-1'). nih.gov

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule, indicating the number of unique carbon atoms and their hybridization and functional group environment. researchgate.netnih.govdrugbank.com Analysis of the ¹³C NMR spectrum of this compound allows for the assignment of signals to specific carbons in both the iridoid framework and the glucose unit. researchgate.netnih.gov Characteristic ¹³C signals for the iridoid core and the glucose moiety are observed and compared with literature data of similar compounds to confirm the structure. researchgate.netnih.govnih.gov For example, characteristic carbon signals for the iridoid nucleus have been reported, such as those at δC 140.95 (C-3) and δC 101.50 (C-4). nih.gov

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are invaluable for establishing connectivity between atoms and confirming the assignments made from 1D NMR data. ufrgs.brnih.gov COSY (Correlation Spectroscopy) reveals coupled protons, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons to which they are directly attached. nih.gov HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons separated by two or three bonds, helping to piece together the molecular framework, including the connection between the iridoid and the glucose unit, and the position of the p-coumaroyl group. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Analysis

UV-Vis spectroscopy is used to detect the presence of chromophores within the this compound molecule, which are functional groups that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. wikipedia.orgtechnologynetworks.com this compound contains a p-coumaroyl moiety, which is a cinnamic acid derivative with a conjugated π system. This conjugated system acts as a chromophore, giving rise to characteristic absorption bands in the UV region. researchgate.net

Studies on this compound have reported UV absorption bands. For instance, analysis by LC-DAD-MS/MS showed two absorption bands at 299 and 312 nm in its UV spectrum. ufrgs.br Another study reported absorption bands at 225 and 260 nm, which are consistent with those reported for iridoid glycosides and attributed to n→π* transitions. researchgate.net The UV-Vis spectrum provides evidence for the presence of the p-coumaroyl group and its conjugation within the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation due to molecular vibrations. contractlaboratory.comgelest.comlibretexts.org Different functional groups vibrate at characteristic frequencies, resulting in specific absorption bands in the IR spectrum. gelest.comlibretexts.org

For this compound, FTIR analysis helps to identify key functional groups such as hydroxyl groups (O-H stretch), carbonyl groups (C=O stretch), and carbon-carbon double bonds (C=C stretch). researchgate.netnih.govnih.govresearchgate.net The presence of hydroxyl groups from the glucose unit and the iridoid core is typically indicated by a broad absorption band in the region of 3300-3500 cm⁻¹. nih.govdrawellanalytical.com The carbonyl group of the ester linkage in the p-coumaroyl moiety shows a strong absorption band, often around 1698 cm⁻¹. nih.gov Absorption bands corresponding to the stretching vibrations of carbon-carbon double bonds in both the iridoid and the p-coumaroyl group are also observed, typically in the region of 1600-1650 cm⁻¹. nih.gov

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis (e.g., LC-APCI-MS, MicrOTOF)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and obtaining information about its fragmentation pattern, which can help in piecing together the structure. clariant.comyorku.ca Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are particularly useful for analyzing complex natural product mixtures, allowing for the separation and subsequent mass analysis of individual components like this compound. ufrgs.brresearchgate.netdntb.gov.uasciforum.net

High-resolution mass spectrometry, such as using a MicrOTOF instrument, provides accurate mass measurements that can confirm the molecular formula of this compound. ufrgs.br LC-DAD-MS/MS analysis of this compound has shown a deprotonated molecule anion at m/z 507.1498 [M-H]⁻, which is compatible with its molecular formula, C₂₄H₂₈O₁₂. ufrgs.br The fragmentation pattern observed in MS/MS experiments provides structural details by breaking the molecule into smaller, characteristic ions. Analysis of these fragments helps to confirm the presence of the iridoid core, the glucose unit, and the p-coumaroyl substituent, as well as their points of attachment.

Integration of Spectroscopic Data for Comprehensive Structural Assignment

The structural elucidation of this compound is achieved by integrating the information obtained from all the spectroscopic techniques. egyankosh.ac.in NMR data provide detailed insights into the connectivity of atoms and the chemical environment of each nucleus. UV-Vis spectroscopy confirms the presence of the conjugated p-coumaroyl system. FTIR spectroscopy identifies key functional groups. Mass spectrometry establishes the molecular weight and provides fragmentation data that support the proposed structure.

Biosynthesis and Metabolic Pathways of Specioside

Precursor Pathways for Iridoid Glycoside Synthesis (e.g., Mevalonate (B85504) (MVA) and Methylerythritol Phosphate (MEP) Pathways)

The biosynthesis of iridoid glycosides, including Specioside, originates from the universal C5 terpenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). frontiersin.orgnotulaebotanicae.romdpi.comnih.govpnas.orgjuit.ac.in These essential five-carbon units are primarily generated through two distinct metabolic routes in plants: the cytosolic Mevalonate (MVA) pathway and the plastidial Methylerythritol Phosphate (MEP) pathway. frontiersin.orgnotulaebotanicae.romdpi.comnih.govjuit.ac.infrontiersin.orgmdpi.com

While both pathways contribute to the pool of IPP and DMAPP, research indicates that the MEP pathway is often the predominant source of these precursors for the biosynthesis of monoterpenoids, a class of compounds to which iridoids belong. frontiersin.orgmdpi.comjuit.ac.inmdpi.complos.org Studies using enzyme inhibitors like fosmidomycin (B1218577) (which inhibits the MEP pathway) and mevinolin (which inhibits the MVA pathway) have provided evidence for the major role of the MEP route in the biosynthesis of iridoid glycosides like picrosides. plos.org

Enzymes involved in the MVA pathway include acetoacetyl-CoA thiolase (ACTH) and mevalonate kinase (MVK). frontiersin.org Key enzymes in the MEP pathway include 1-deoxy-D-xylulose-5-phosphate synthase (DXPS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXPR). frontiersin.orgfrontiersin.orgplos.org Another enzyme in the MEP pathway is 4-(cytidine-5′-diphospho)-2-C-methylerythritol kinase (ISPE). frontiersin.orgplos.org

Iridoid Skeleton Formation and Glycosylation Steps (e.g., via Geranyl Pyrophosphate (GPP), Iridodial)

The C5 precursors, IPP and DMAPP, are condensed to form the ten-carbon compound geranyl pyrophosphate (GPP). frontiersin.orgnotulaebotanicae.romdpi.compnas.orgjuit.ac.infrontiersin.orgresearchgate.netnih.gov GPP serves as the central precursor for the biosynthesis of monoterpenes. frontiersin.orgpnas.orgjuit.ac.innih.gov

The formation of the iridoid skeleton from GPP involves a series of enzymatic transformations. GPP is initially converted to geraniol (B1671447). pnas.orgfrontiersin.orgresearchgate.netnih.gov Geraniol then undergoes hydroxylation at the C-10 position by geraniol 10-hydroxylase (G10H), a cytochrome P450 monooxygenase, yielding 10-hydroxygeraniol. frontiersin.orgnotulaebotanicae.romdpi.comjuit.ac.in Subsequently, 10-hydroxygeraniol is oxidized to 10-oxogeranial through the action of enzymes like 8-hydroxygeraniol oxidoreductase (10HGO). frontiersin.orgnotulaebotanicae.ropnas.orgnih.govresearchgate.net

A pivotal step in the pathway is the cyclization of 8-oxogeranial, catalyzed by iridoid synthase (ISY). pnas.orgresearchgate.netnih.govresearchgate.net This enzyme facilitates the formation of the characteristic cyclopentan-[c]-pyran skeleton of iridoids, yielding intermediates such as nepetalactol and its open-chain form, iridodial. nih.govpnas.orgresearchgate.netresearchgate.net Iridodial is considered a core intermediate in the biosynthesis of various iridoids. nih.govscielo.br

Following the formation of the iridoid skeleton, glycosylation is a common modification, typically involving the attachment of a glucose moiety at the C-1 hydroxyl group. mdpi.comscielo.br this compound is an iridoid glycoside, specifically identified as 6-O-(E)-p-Coumaroylcatalpol. medchemexpress.com This indicates that this compound is a derivative of catalpol (B1668604), an iridoid glycoside, that has been esterified with p-coumaric acid. juit.ac.inmedchemexpress.comtaylorandfrancis.com Catalpol itself is an iridoid glycoside derived from a branch of the iridoid pathway involving 8-epi-iridodial. juit.ac.inmdpi.com The esterification with aromatic acids, such as p-coumaric acid, is a later step in the biosynthesis of complex iridoid glycosides like this compound and picrosides. juit.ac.in

Role of Specific Enzymes in this compound Biosynthesis (e.g., DXPS, DXPR, ACTH, MVK, ISPE, G10H, DAHPS, Cytochrome P450 reductases)

Several key enzymes are involved in the biosynthesis of the iridoid core and its subsequent modifications, relevant to this compound formation.

Enzymes of the MEP pathway, such as DXPS (1-deoxy-D-xylulose-5-phosphate synthase) and DXPR (1-deoxy-D-xylulose-5-phosphate reductoisomerase), are crucial for generating the initial IPP and DMAPP precursors. frontiersin.orgfrontiersin.orgplos.org ISPE (4-(cytidine-5′-diphospho)-2-C-methylerythritol kinase) also functions within the MEP pathway. frontiersin.orgplos.org While the MVA pathway's contribution to iridoids may be less significant than the MEP pathway, enzymes like ACTH (acetoacetyl-CoA thiolase) and MVK (mevalonate kinase) are part of this route. frontiersin.org

Geraniol 10-hydroxylase (G10H) is a critical enzyme that catalyzes the hydroxylation of geraniol, a necessary step before the formation of the iridoid ring structure. frontiersin.orgnotulaebotanicae.romdpi.comjuit.ac.in This enzyme is a cytochrome P450 monooxygenase. notulaebotanicae.ro Following G10H, enzymes like 10HGO (8-hydroxygeraniol oxidoreductase) are involved in further oxidation steps leading to 8-oxogeranial. frontiersin.orgnotulaebotanicae.ropnas.orgnih.govresearchgate.net Iridoid synthase (ISY) is responsible for the cyclization of 8-oxogeranial to form the iridoid skeleton intermediates. pnas.orgresearchgate.netnih.govresearchgate.net

The biosynthesis of the p-coumaroyl moiety, which is esterified to catalpol in this compound, involves the shikimate pathway. DAHPS (3-deoxy-D-arabino-heptulosonate-7-phosphate synthase) is an enzyme in the shikimate pathway. juit.ac.in Cytochrome P450 reductases are known to provide electrons to cytochrome P450 enzymes like G10H, supporting their catalytic activity in the iridoid biosynthesis pathway. juit.ac.in 7-Deoxyloganate 7-hydroxylase (DL7H) is an enzyme involved in the hydroxylation of 7-deoxyloganate to loganate, a step in the synthesis of loganin (B1675030) and other iridoid glycosides like catalpol. nih.govontosight.ai

Research findings have highlighted the differential expression of genes encoding these enzymes in various plant tissues and their correlation with iridoid content, providing insights into the regulation of the biosynthetic pathway. notulaebotanicae.ronih.govfrontiersin.orgplos.orgresearchgate.net

Fungal Biotransformation for this compound Derivatives and Analogues

Microbial biotransformation, particularly using fungi, has emerged as a valuable approach for modifying natural products like iridoid glycosides, offering a simpler and often more efficient alternative to chemical synthesis for generating derivatives and analogues. researchgate.netresearchgate.net Fungi possess diverse enzyme systems capable of catalyzing specific structural modifications. researchgate.netresearchgate.netresearchgate.netscilit.comnih.gov

Studies have investigated the fungal biotransformation of this compound using various fungal strains, including species of Aspergillus (Aspergillus niger, Aspergillus flavus, Aspergillus japonicus, Aspergillus terreus, Aspergillus niveus) and Penicillium (Penicillium crustosum), as well as Thermoascus aurantiacus. nih.govresearchgate.netresearchgate.net These biotransformation reactions have successfully yielded a range of this compound analogs. nih.gov

A prominent outcome of this compound biotransformation by fungi is the production of non-glycosylated this compound, indicating the fungi's ability to perform glycosidic hydrolysis (deglycosylation). nih.gov In addition to deglycosylation, fungal biotransformation of this compound has been shown to facilitate other types of reactions, including hydroxylation, ester hydrolysis (releasing p-coumaric acid), methylation, and hydrogenation. nih.gov

The ability of fungal enzymes to perform these specific modifications allows for the generation of novel this compound derivatives and analogues that may possess altered biological activities or improved properties. nih.govresearchgate.netscilit.comnih.gov This highlights the potential of fungal biotransformation as a tool for exploring the structural diversity and potential applications of iridoid glycosides.

Below is a summary of reaction types observed during the fungal biotransformation of this compound:

| Reaction Type | Observed Products/Changes | Fungi Involved (Examples) | Reference |

| Glycosidic Hydrolysis | Non-glycosylated this compound | Aspergillus niger, A. flavus, A. japonicus, A. terreus, A. niveus, Penicillium crustosum, Thermoascus aurantiacus | nih.gov |

| Ester Hydrolysis | Release of p-coumaric acid | Aspergillus niger, A. flavus, A. japonicus, A. terreus, A. niveus, Penicillium crustosum, Thermoascus aurantiacus | nih.gov |

| Hydroxylation | Hydroxylated this compound analogs | Mentioned as observed reaction type | nih.gov |

| Methylation | Methylated this compound analogs | Mentioned as observed reaction type | nih.gov |

| Hydrogenation | Hydrogenated this compound analogs | Mentioned as observed reaction type | nih.gov |

These findings demonstrate the versatility of fungal systems in modifying the this compound structure, leading to a diverse array of derivatives.

Mechanistic Investigations of Specioside S Biological Activities

Antioxidant Mechanisms of Specioside

Protective Effects Against Oxidative Stress in Cellular Models

This compound has demonstrated protective effects against oxidative stress in cellular models. Studies using HepG2 cells exposed to hydrogen peroxide (H₂O₂) have shown that this compound can generate a protective effect against this induced oxidative stress. nih.govresearchgate.net This protection is associated with the activation of the Keap1-Nrf2 pathway. nih.govresearchgate.net The transcription factor Nrf2 plays a crucial role in cellular defense against oxidative stress by regulating the expression of antioxidant molecules. nih.govmdpi.com Treatment with this compound has been observed to lead to the dissociation of Nrf2 from Keap1, an increase in cytoplasmic Nrf2 levels, and its subsequent stabilization in the nucleus. nih.govresearchgate.net This nuclear translocation of Nrf2 results in the induction of Nrf2-mediated antioxidant response genes, such as HMOX-1 and NQO1. nih.govresearchgate.net

Data from studies in HepG2 cells indicate that this compound can induce the expression of these protective genes. nih.govresearchgate.net

Anti-diabetic Mechanisms of this compound

Research suggests that this compound may exert anti-diabetic effects through several mechanisms, including interactions with carbohydrate-metabolizing enzymes and potential modulation of insulin (B600854) and glucose metabolism.

Molecular Interactions with Carbohydrate-Metabolizing Enzymes (e.g., α-Amylase, Aldose Reductase)

Molecular docking studies have explored the interactions of this compound with key enzymes involved in carbohydrate metabolism, such as α-amylase and aldose reductase. afjbs.comresearchgate.netimpactfactor.org Inhibition of these enzymes is considered a therapeutic approach for managing diabetes and its complications. nih.gov

Studies have shown that this compound can bind to α-amylase, an enzyme that hydrolyzes glycosidic linkages in carbohydrates, with demonstrated binding energies. afjbs.comresearchgate.netimpactfactor.org For instance, molecular docking analysis indicated a binding energy of -8.1 kcal/mol with α-amylase, involving hydrogen bonding interactions with specific amino acid residues like PRO 228 and ILE 230. researchgate.netimpactfactor.org

This compound has also shown inhibitory potential against aldose reductase, a key enzyme in the polyol pathway linked to diabetic microvascular complications like neuropathy, retinopathy, and nephropathy. afjbs.comresearchgate.netimpactfactor.orgnih.gov Molecular docking studies revealed a binding affinity of -9 kcal/mol with aldose reductase, suggesting a stable interaction. researchgate.netimpactfactor.org This interaction involves binding with various amino acids, including LYS-21, GLN-49, TRP-111, ACA 299, CYS 298, and PHE 121, forming multiple hydrogen interactions. impactfactor.org

These in silico findings suggest that this compound may act as an inhibitor of α-amylase and aldose reductase, potentially contributing to blood glucose management and the mitigation of diabetic complications. afjbs.comresearchgate.netimpactfactor.org

Potential Modulatory Effects on Insulin Production and Glucose Metabolism

While direct evidence on this compound's effects on insulin production in cellular models is limited in the provided information, some reports suggest a potential link. According to some literature, this compound may increase insulin production, which could influence glucose metabolism and potentially lower blood pressure, acting as an anti-hyperglycemic agent. impactfactor.org

Glucose metabolism is a complex process regulated by hormones like insulin, which promotes glucose uptake and utilization by cells, and glucagon, which increases glucose production. wikipedia.orgnih.gov Insulin facilitates glucose uptake into cells, particularly in muscle and fat tissues, by promoting the translocation of GLUT4 transporters to the cell membrane. wikipedia.orgnih.gov It also plays a role in regulating hepatic glucose output and promoting glycogen (B147801) synthesis. wikipedia.orgnih.gov

Further research is needed to fully elucidate the potential modulatory effects of this compound on insulin production and its broader impact on glucose metabolic pathways at the cellular level.

Geroprotective and Longevity-Promoting Mechanisms of this compound

This compound has been investigated for its potential geroprotective and longevity-promoting effects, particularly in the model organism Caenorhabditis elegans.

Stress Resistance Modulation in Model Organisms (e.g., Caenorhabditis elegans)

Studies in C. elegans have demonstrated that this compound can enhance stress resistance. researchgate.netnih.govcimap.res.inchemfaces.comscispace.com Dietary intake of this compound has been shown to elevate tolerance to both juglone-induced oxidative stress and heat-induced thermal stress in C. elegans. researchgate.netnih.govcimap.res.inchemfaces.comscispace.com

The mechanism underlying this improved stress resistance involves the modulation of stress-modulatory enzymes. researchgate.netnih.govcimap.res.inchemfaces.com this compound has been found to augment the levels of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT) in C. elegans. researchgate.netnih.govcimap.res.inchemfaces.com These enzymes are crucial components of the cellular defense system against reactive oxygen species (ROS) and oxidative damage. mdpi.com

Furthermore, this compound treatment enhanced the mean survival of mev-1 mutants, which are hypersensitive to oxidative stress due to elevated mitochondrial ROS production, suggesting its potential in reducing oxidative stress. researchgate.netnih.govcimap.res.in

Effects on Lifespan Extension and Oxidative Stress Tolerance

This compound has been shown to promote longevity in C. elegans. researchgate.netnih.govcimap.res.inchemfaces.com A strong correlation has been established between lifespan extension and stress modulation in adult worms treated with this compound in a dose-dependent manner. researchgate.netnih.govcimap.res.inchemfaces.com

Specific concentrations of this compound have been observed to significantly extend the lifespan of C. elegans. For example, a 25 µM dose of this compound significantly extended the lifespan by 15.47% with a reduction in stress level. researchgate.netnih.govcimap.res.inchemfaces.com Additionally, this compound treatment extended the mean lifespan in oxidative stress-sensitive mev-1 mutants. cimap.res.in

The lifespan-extending effects of this compound in C. elegans are attributed, at least in part, to its ability to reduce oxidative stress. cimap.res.in By augmenting the levels of antioxidant enzymes like SOD and CAT, this compound helps to mitigate oxidative damage, which is a significant factor in the aging process. mdpi.comresearchgate.netnih.govcimap.res.inchemfaces.com

Table: Effects of this compound on C. elegans Lifespan and Stress Tolerance

| This compound Concentration | Effect on Mean Lifespan (Wild-type) | Effect on Oxidative Stress Tolerance (Juglone-induced) | Effect on Thermal Stress Tolerance | Effect on mev-1 Mutant Survival |

| 5 µM | Not specified in snippets | 36.66% survival cimap.res.in | 6.64% mean survival increase cimap.res.in | Not specified in snippets |

| 25 µM | 15.47% extension researchgate.netnih.govcimap.res.inchemfaces.com | 65% survival cimap.res.in | 23.89% mean survival increase cimap.res.in | 19.34% mean lifespan extension cimap.res.in |

| 50 µM | Not specified in snippets | 40% survival cimap.res.in | 6.34% mean survival increase cimap.res.in | Not specified in snippets |

Note: Data compiled from provided search snippets. Specific lifespan extension percentages for all concentrations in wild-type worms were not consistently available across snippets.

Antineoplastic and Apoptotic Mechanisms of this compound

Research has explored the potential of this compound as an antineoplastic agent, with studies investigating its ability to induce apoptosis in cancer cells, particularly in synergistic conditions. researchgate.netnih.govmdpi.com

Induction of Apoptosis in Leukemic Cell Lines in Synergistic Conditions

Studies have shown that this compound, in the presence of apicidin, can induce apoptosis in leukemic cell lines, such as THP-1 cells. researchgate.netnih.govmdpi.com This synergistic effect suggests that combining this compound with other agents may enhance its apoptotic activity in these cancer cells. The percentage of apoptotic cells increased upon treatment with this compound and catalposide (B190771), particularly when pretreated with apicidin. researchgate.netnih.gov

Involvement of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways (e.g., p38 MAPK)

The p38 MAPK signaling pathway has been implicated in the apoptotic effects of this compound. This compound, along with catalposide and a n-butanol extract from Tabebuia rosea, significantly increased p38 protein expression, especially in cells pretreated with apicidin. researchgate.netnih.govdntb.gov.ua This suggests that the p38 MAPK pathway is at least one of the mechanisms through which this compound exerts its apoptotic effect on THP-1 cells, leading to a response in the G0/G1 phase and subsequent cell death. researchgate.netnih.gov The p38 MAPK pathway is known to be involved in cellular responses to stress and inflammation. cellsignal.com

Mitochondrial Membrane Depolarization and Proapoptotic Protein Regulation (e.g., Bax)

This compound's apoptotic mechanism also involves the depolarization of the mitochondrial membrane. researchgate.netnih.gov This effect has been linked to the participation of proapoptotic proteins like Bax. researchgate.netnih.govmdpi.com Abnormalities in apoptotic mechanisms are characteristic of cancer cells, and agents that can activate programmed cell death, such as through the regulation of proteins like Bax and inducing mitochondrial membrane depolarization, hold potential in cancer therapeutics. researchgate.netmdpi.com

Antimicrobial and Anti-amoebic Mechanisms of this compound

This compound has demonstrated potential antimicrobial and anti-amoebic activities. biosynth.comresearchgate.net While specific detailed mechanisms for this compound are still being explored, related studies on other natural compounds and plant extracts provide some insight into potential modes of action. For instance, phenolic compounds, which are present in many plant extracts including those containing iridoids like this compound, can exert antibacterial effects by acting on the bacterial cell membrane, interfering with nucleic acid synthesis, inhibiting bacterial metabolism, coagulating cytoplasmic proteins, and interfering with biofilm formation. mdpi.com Some iridoids and related compounds have shown activity against various microorganisms. researchgate.net this compound has been reported to exhibit antimicrobial activity against various bacterial and fungal strains. ontosight.ai

Other Reported Bioactivities and Their Underlying Mechanisms (e.g., Analgesic, Antidyspeptic, Astringent, Liver Stimulating, Wound Healing, Anti-hemorrhagic, Anti-myotoxic)

This compound is reported to possess a range of other bioactivities, including analgesic, antidyspeptic, astringent, liver stimulating, and wound healing properties. researchgate.netcimap.res.in While the precise mechanisms for each of these activities of this compound are not always fully elucidated, research on this compound and related compounds provides some mechanistic insights.

For analgesic and anti-inflammatory activities, studies on Kigelia africana, a plant containing iridoids like this compound, suggest that these effects may involve the inhibition of inflammatory pathways, such as the nuclear factor-kB (NF-kB) pathway, although conventional anti-inflammatory drugs often target cyclooxygenase (COX) enzymes. mdpi.com this compound itself has shown anti-inflammatory potential by inhibiting the recruitment of leukocytes in mice. researchgate.net

Regarding liver stimulating and antioxidant activities, this compound has been shown to ameliorate oxidative stress and promote longevity in Caenorhabditis elegans. researchgate.netcimap.res.inacs.org This involves the elevation of stress-modulatory enzymes like superoxide dismutase (SOD) and catalase (CAT), and increasing the expression of GST-4, which is involved in detoxification. cimap.res.in These findings suggest a mechanism related to the reduction of oxidative stress.

While this compound is reported to have wound healing and astringent properties researchgate.netcimap.res.in, detailed mechanistic studies specifically for this compound in these areas were not prominently found in the search results. Similarly, specific mechanisms underlying potential antidyspeptic, anti-hemorrhagic, and anti-myotoxic activities of this compound require further detailed investigation based on the provided search results. However, some traditional uses of plants containing iridoids like this compound point towards such applications. researchgate.netscholarsportal.info

Here is a summary of some reported bioactivities:

| Bioactivity | Potential Mechanism/Involvement | Relevant Findings |

| Antineoplastic | Induction of apoptosis, involvement of p38 MAPK, mitochondrial membrane depolarization, Bax regulation. | Induces apoptosis in leukemic cell lines synergistically with apicidin; increases p38 protein expression; causes mitochondrial membrane depolarization linked to Bax. researchgate.netnih.govmdpi.comdntb.gov.ua |

| Antimicrobial | Potential interaction with bacterial cell membrane, interference with metabolism. | Exhibited activity against bacterial and fungal strains. ontosight.ai Related phenolic compounds have various antibacterial mechanisms. mdpi.com |

| Anti-amoebic | (Mechanism not explicitly detailed in results) | Reported activity. researchgate.net |

| Analgesic | Potential inhibition of inflammatory pathways (e.g., NF-kB). | Plant extracts containing this compound are traditionally used for pain and inflammation; this compound inhibited leukocyte recruitment. researchgate.netmdpi.com |

| Antidyspeptic | (Mechanism not explicitly detailed in results) | Reported activity based on traditional use of plants containing this compound. researchgate.netcimap.res.inscholarsportal.info |

| Astringent | (Mechanism not explicitly detailed in results) | Reported activity. researchgate.netcimap.res.in |

| Liver Stimulating | Related to antioxidant activity. | Reported activity. researchgate.netcimap.res.in this compound shows antioxidant effects. researchgate.netcimap.res.inacs.org |

| Wound Healing | (Mechanism not explicitly detailed in results) | Reported activity. researchgate.netcimap.res.in |

| Anti-hemorrhagic | (Mechanism not explicitly detailed in results) | Suggested by traditional uses of plants containing this compound. researchgate.net |

| Anti-myotoxic | (Mechanism not explicitly detailed in results) | Suggested by traditional uses of plants containing this compound. researchgate.net |

Structure Activity Relationship Sar Studies of Specioside and Analogues

Identification of Key Structural Moieties for Biological Efficacy

Specioside is an iridoid glycoside, characterized by a cyclopentanopyran monoterpene skeleton conjugated with a glucose moiety. The iridoid scaffold and the attached glycoside are generally considered crucial for the biological activities of this class of compounds nih.gov. While detailed SAR studies systematically modifying each part of the this compound molecule are not extensively documented in the provided search results, comparisons with closely related iridoids offer insights into the potential importance of specific functional groups.

One notable comparison involves verminoside (B1160459), an iridoid glycoside structurally similar to this compound. The primary structural difference highlighted is that verminoside possesses an extra hydroxyl functional group compared to this compound researchgate.netnih.gov. This seemingly minor structural variation has been suggested to be responsible for differences in their biological activities researchgate.netnih.gov. Studies have indicated that verminoside exhibits higher antiamoebic activity than this compound nih.gov. This suggests that the presence and position of this additional hydroxyl group in verminoside may play a significant role in its enhanced activity against Entamoeba histolytica.

Furthermore, molecular docking studies investigating the interaction of this compound with target proteins provide clues about important binding motifs. For instance, docking studies with α-amylase and aldose reductase, enzymes relevant to diabetes management, revealed that this compound interacts with these proteins through hydrogen bonding impactfactor.org. The specific amino acid residues involved in these interactions (e.g., PRO 228 and ILE 230 in α-amylase) highlight the importance of certain parts of the this compound molecule for binding affinity impactfactor.org. The binding energies calculated from these studies (e.g., -8.1 kcal/mol for α-amylase and -9 kcal/mol for aldose reductase) quantify the strength of these interactions and implicitly reflect the contribution of the this compound structure to binding efficacy impactfactor.orgresearchgate.net.

Comparative Analysis of this compound with Related Iridoids (e.g., Verminoside, Catalposide)

This compound shares structural similarities with other iridoid glycosides found in various plant species, such as verminoside and catalposide (B190771). Comparative studies of these compounds can illuminate the impact of subtle structural differences on biological outcomes.

As mentioned earlier, a key point of comparison between this compound and verminoside is the presence of an additional hydroxyl group in verminoside researchgate.netnih.gov. This structural difference correlates with observed variations in antiamoebic activity, where verminoside has shown greater potency than this compound nih.gov.

This compound and catalposide have also been studied together, particularly in the context of antioxidant and antiproliferative activities mdpi.comuca.es. Both compounds were isolated from the n-butanol extract of Tabebuia rosea and evaluated for cytotoxicity against human monocytic leukemia cells (THP-1) mdpi.com. In this study, this compound and catalposide showed comparable dose-dependent cytotoxicity, with reported IC50 values of 40.3 μg/mL for this compound and 43.9 μg/mL for catalposide after 24 hours mdpi.com.

| Compound | IC50 (μg/mL) against THP-1 cells (24h) mdpi.com |

| This compound | 40.3 |

| Catalposide | 43.9 |

Another study evaluated the antioxidant activity of this compound and catalposide using ORAC and DPPH assays, indicating that their antioxidant activity increases at low concentrations uca.es.

Furthermore, this compound, verminoside, and catalpol (B1668604) (the aglycone of catalposide) have been reported to enhance the translocation of GLUT4 to the cell surface in skeletal muscle cells, suggesting a shared mechanism related to glucose uptake nih.gov. While the specific SAR for this effect among these iridoids requires further detailed analysis, their common iridoid core and glycosidic nature likely contribute to this activity.

Collectively, these comparisons highlight that variations in the acyl moiety attached to the iridoid core (a p-coumaroyl group in this compound medchemexpress.com, a caffeoyl group in verminoside wikidata.org, and a p-hydroxybenzoyl group in catalposide nih.gov), as well as minor differences in hydroxylation patterns, can influence the specific biological activities and potencies of these related iridoid glycosides.

Computational Approaches in SAR Elucidation (e.g., Molecular Docking, Density Functional Theory (DFT) Quantum Chemical Calculations)

Computational methods play an increasingly important role in complementing experimental SAR studies by providing insights into the electronic structure, reactivity, and molecular interactions of compounds. Molecular docking and Density Functional Theory (DFT) calculations have been applied to this compound and its analogues.

Molecular docking studies have been utilized to predict the binding modes and affinities of this compound with biological targets. For example, docking simulations were performed to investigate the interaction of this compound with α-amylase and aldose reductase impactfactor.orgresearchgate.net. These studies predicted binding energies of -8.1 kcal/mol for α-amylase and -9 kcal/mol for aldose reductase, suggesting favorable interactions impactfactor.org. The docking results also identified specific hydrogen bond interactions between this compound and residues in the active sites of these enzymes, providing a molecular basis for its potential inhibitory activity impactfactor.org. This computational approach helps to understand how this compound might exert its biological effects at a molecular level and can guide the design of analogues with potentially improved binding characteristics.

DFT quantum chemical calculations have been employed to explore the electronic and spectroscopic properties of this compound and verminoside researchgate.netnih.govresearchgate.netnih.goveurjchem.comscispace.comresearchgate.net. These calculations can provide valuable information about molecular stability, reactivity, and charge distribution, which can be correlated with biological activity. Studies comparing this compound and verminoside using DFT have analyzed parameters such as HOMO-LUMO energy gaps, which relate to chemical reactivity researchgate.netresearchgate.net. By comparing the computed electronic properties of these two closely related iridoids, researchers can gain a theoretical understanding of why their biological activities might differ researchgate.netnih.gov. These computational studies, alongside experimental data, contribute to building a more comprehensive SAR for this compound and its analogues.

Analytical Methods for Quantification and Bioactivity Assessment of Specioside

Chromatographic Quantification Methods

Chromatographic techniques are fundamental for the separation and precise measurement of specioside, whether in raw plant materials or in experimental samples.

High-Performance Liquid Chromatography (HPLC) for Purity and Content Determination

High-Performance Liquid Chromatography (HPLC) is a standard technique for the quantitative analysis of this compound, enabling the determination of its purity and concentration within a sample matrix. HPLC-PDA has been successfully applied for the separation and identification of this compound. cimap.res.in A method utilizing a Waters Spherisorb ODS2 column (250 mm × 4.6 mm, 10 μm) with a mobile phase of acetonitrile (B52724) and water (20:80, v/v) containing 0.1% TFA allowed for the separation of this compound, detected at 330 nm. cimap.res.in The analysis was conducted at a flow rate of 1.0 mL/min and a column temperature of 30 °C. cimap.res.in Semi-preparative HPLC with a similar mobile phase composition but a higher flow rate (15 mL/min) has also been used for the purification of this compound. cimap.res.in Furthermore, HPLC-PDA-ESI-HRMS has been employed for the profiling of secondary metabolites, including this compound, in plant extracts, utilizing a Kinetex C18 column and a gradient elution system. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) provides enhanced sensitivity and selectivity for the analysis of this compound, particularly valuable for detecting and quantifying the compound at low concentrations or in complex biological samples. LC-DAD-MS/MS has been utilized for the analysis of this compound isolated from Tabebuia aurea, employing a Kinetex C18 column and a gradient elution with formic acid-modified water and acetonitrile. ufrgs.br LC-DAD-MS analysis has also been instrumental in studying the biotransformation of this compound by fungi, allowing for the chromatographic separation and analysis of this compound and its derivatives. researchgate.net The application of LC-DAD-MS has also contributed to the identification of constituents in Tabebuia aurea extracts. researchgate.net LC-MS analysis profiles have been reported for other related compounds and plant extracts. acs.org

Spectrophotometric Assays for Antioxidant Capacity Evaluation (e.g., ORAC, DPPH)

Spectrophotometric assays are widely used to assess the antioxidant potential of this compound by measuring its ability to interact with free radicals or reactive oxygen species.

The Oxygen Radical Absorbance Capacity (ORAC) assay is a method used to quantify the peroxyl radical scavenging capacity. This compound has demonstrated potent antioxidant activity in the ORAC assay. nih.govresearchgate.net Studies evaluating the antioxidant capacity of plant extracts containing this compound, such as the n-butanol extract from Tabebuia rosea, have also employed the ORAC method, revealing a concentration-dependent increase in antioxidant activity. nih.gov

The DPPH (2,2-Diphenyl-1-picrylhydrazyl) assay is another common spectrophotometric method for evaluating antioxidant activity based on the scavenging of the stable DPPH radical. nih.govresearchgate.netmdpi.com While the DPPH assay has been used to assess this compound, some research indicates that achieving 50% inhibition may require higher concentrations, although a concentration-dependent response has been observed. nih.gov The DPPH assay is primarily considered a single electron transfer (SET)-based method, while ORAC is a hydrogen atom transfer (HAT)-based assay. mdpi.com

Cell-Based Assays for Biological Activity Profiling (e.g., MTT Assay for Cell Viability)

Cell-based assays are essential for understanding the effects of this compound on cellular health, proliferation, and responses to stress.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) assay is a frequently used colorimetric assay to measure cell viability and cytotoxicity. ufrgs.brnih.govresearchgate.netresearchgate.netnih.gov This assay is based on the reduction of MTT by metabolically active cells. Studies have utilized the MTT assay to evaluate the viability of HepG2 cells treated with this compound. nih.govresearchgate.netresearchgate.netnih.gov These studies reported that this compound did not significantly affect the viability of HepG2 cells at tested concentrations, with viability remaining above 80% or 90% after 24 hours of exposure. nih.govresearchgate.netresearchgate.netnih.gov The MTT assay has also been employed to determine the protective effects of this compound against induced oxidative stress in HepG2 cells. nih.govresearchgate.netresearchgate.netnih.gov Additionally, the MTT assay has been used to assess the cytotoxicity of this compound on other cell lines, such as HeLa and HaCaT cells, where no cytotoxic activity was observed. ufrgs.br

Table 1: Effect of this compound on HepG2 Cell Viability

| Compound | Concentration | Cell Viability (%) (24h exposure) |

| This compound | 0.5 µM | > 80% |

| This compound | 1 µM | > 80% |

| This compound | 2 µM | > 80% |

| n-butanol extract | 0.25 µg/mL | > 80% |

| n-butanol extract | 0.5 µg/mL | > 80% |

| n-butanol extract | 1 µg/mL | > 80% |

Data compiled from research indicating high cell viability after this compound treatment. nih.govresearchgate.netresearchgate.netnih.gov

Molecular and Gene Expression Analysis (e.g., qRT-PCR for Nrf2 Pathway Genes HMOX-1 and NQO1)

Molecular techniques, particularly gene expression analysis, are employed to investigate the underlying mechanisms of this compound's biological effects, such as its influence on antioxidant defense pathways.

Quantitative Real-Time PCR (qRT-PCR) is a method used to measure the mRNA expression levels of specific genes. This technique has been applied to evaluate the induction of genes regulated by the Nrf2 pathway, including HMOX-1 and NQO1, in response to this compound treatment. nih.govresearchgate.netresearchgate.netnih.gov Research has shown that this compound can activate the Keap1-Nrf2 pathway, leading to increased expression of HMOX-1 and NQO1 genes in HepG2 cells. nih.govresearchgate.netresearchgate.netnih.gov This induction of antioxidant and detoxification enzymes is a key mechanism by which this compound exerts protective effects against oxidative stress. nih.govresearchgate.netresearchgate.netnih.gov The activation and nuclear translocation of Nrf2 itself can also be assessed using specific assay kits. nih.govresearchgate.netresearchgate.netnih.gov

Table 2: Effect of this compound on Nrf2 Pathway Gene Expression in HepG2 Cells

| Compound | Concentration | Exposure Time | HMOX-1 Expression | NQO1 Expression |

| This compound | 2 µM | 6 hours | Induced | Induced |

| n-butanol extract | 0.25 µg/mL | 6 hours | Induced | Induced |

Data compiled from research demonstrating the induction of Nrf2 target genes by this compound. nih.govresearchgate.netresearchgate.netnih.gov

Enzyme Activity Assays (e.g., Superoxide (B77818) Dismutase, Catalase)

Enzyme activity assays are used to directly measure the functional activity of key antioxidant enzymes, providing insights into how this compound influences cellular antioxidant defense systems.

Superoxide Dismutase (SOD) and Catalase (CAT) are critical enzymes in the cellular defense against oxidative stress. google.comromj.org SOD converts superoxide radicals to hydrogen peroxide, which is then detoxified by CAT into water and oxygen. google.comromj.org Studies conducted in Caenorhabditis elegans have demonstrated that this compound treatment can enhance the activity levels of both superoxide dismutase and catalase. cimap.res.inchemfaces.comresearchgate.netnih.gov Biochemical analysis revealed that exposure to this compound at concentrations such as 5, 25, and 50 μM led to increased SOD and CAT activity compared to untreated controls. cimap.res.in The concentration of 25 μM this compound resulted in the most significant increase in the activity of these enzymes. cimap.res.in This suggests that the observed stress-alleviating properties of this compound in C. elegans are, at least in part, mediated by the upregulation of SOD and CAT activity. cimap.res.inresearchgate.netnih.gov

Table 3: Effect of this compound on Antioxidant Enzyme Activity in C. elegans

| Compound | Concentration | SOD Activity Level | CAT Activity Level |

| Control | - | Baseline | Baseline |

| This compound | 5 μM | Enhanced | Enhanced |

| This compound | 25 μM | Maximum Enhancement | Maximum Enhancement |

| This compound | 50 μM | Enhanced | Enhanced |

Data compiled from research indicating enhanced SOD and CAT activity with this compound treatment. cimap.res.in

Future Research Directions and Therapeutic Potential of Specioside

Elucidation of Unexplored Mechanisms of Action

Although initial studies have indicated that specioside's mode of action involves interaction with various biological pathways and modulation of cytokine production and oxidative stress-related processes, a comprehensive understanding of its molecular mechanisms is still developing. biosynth.com Future research should focus on detailed investigations into the specific protein targets, signaling pathways, and genetic interactions influenced by this compound. Studies in Caenorhabditis elegans have shown that this compound can modulate age-related oxidative stress and antioxidant enzymatic levels, promoting longevity, and suggesting the involvement of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.govcimap.res.in Further research could delve deeper into how this compound upregulates these specific enzymes and other stress-responsive genes. cimap.res.in Molecular docking studies have begun to explore the interaction of this compound with proteins like α-amylase and aldose reductase, key in diabetes mellitus, indicating potential inhibitory effects. impactfactor.orgresearchgate.net Expanding these computational studies and validating the interactions through in vitro and in vivo experiments will be crucial. mdpi.com Unexplored mechanisms in areas such as its reported anti-amoebic activity also warrant detailed investigation. researchgate.net

Development of this compound-Based Therapeutic Agents